Pimetremide

Description

Historical Context and Related Chemical Entities

The history of Pimetremide is primarily documented through chemical and pharmaceutical databases rather than extensive clinical literature. It is identified by the CAS (Chemical Abstracts Service) number 578-89-2. medkoo.com The compound is scientifically named N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide. medkoo.com

This compound is noted to be closely related to, and potentially another name for, pimeverine. ontosight.ai Pimeverine is a known antispasmodic used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract. ontosight.ai This relationship provides a foundational context for understanding the potential therapeutic direction of this compound. The investigation of this compound is part of a broader field of research into compounds that can modulate smooth muscle or neuronal signaling. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide medkoo.com |

| CAS Number | 578-89-2 medkoo.com |

| Molecular Formula | C16H18N2O2 medkoo.comresearchgate.net |

| Molecular Weight | 270.33 g/mol medkoo.com |

Current Research Landscape and Significance of this compound Investigations

The current research landscape for this compound appears to be in the preclinical or exploratory stages. The compound is available from chemical suppliers for research use only, indicating it is not yet a widely used therapeutic agent. medkoo.com The primary significance of investigating this compound lies in its potential application as an antispasmodic. ontosight.ai

The mechanism of action for this compound has not been definitively elucidated in publicly available research, but it is theorized to be similar to related compounds. ontosight.ai These compounds typically function by modulating the activity of ion channels or enzymes that are critical for the function of smooth muscle cells or neuronal signaling. ontosight.ai

Further research, including preclinical and eventually clinical trials, would be necessary to fully determine its specific biological targets, mechanism of action, and potential therapeutic efficacy. ontosight.ai The study of this compound and similar molecules contributes to the development of new treatments for conditions characterized by muscle spasms. ontosight.ai

Table 2: Key Research Properties of this compound

| Property | Description | Source |

|---|---|---|

| Compound Type | Drug Compound | ontosight.ai |

| Primary Classification | Antispasmodic Agent | medkoo.comhodoodo.comhodoodo.com |

| Potential Mechanism | Modulation of ion channels or enzymes in smooth muscle cells or neuronal signaling. | ontosight.ai |

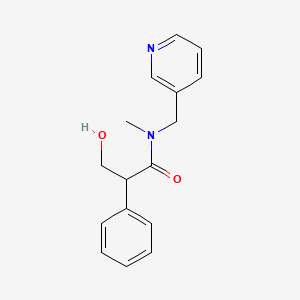

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(11-13-6-5-9-17-10-13)16(20)15(12-19)14-7-3-2-4-8-14/h2-10,15,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKREXNFQNEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862225 | |

| Record name | N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-89-2 | |

| Record name | Pimetremide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMETREMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VY58MWL7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Biosynthesis of Pimetremide

Chemical Synthesis Pathways for Pimetremide and its Derivatives

The chemical synthesis of this compound and its derivatives involves multi-step processes that require careful control of reaction conditions to achieve desired products. While specific literature on the direct synthesis of this compound is not extensively available, the synthesis of structurally similar compounds, such as N-methyl-3-phenyl-3-hydroxy-propylamine, provides a valuable framework for understanding potential synthetic routes.

Novel Methodologies in this compound Synthesis

The synthesis of compounds structurally related to this compound often starts with readily available precursors. For instance, the synthesis of N-methyl-3-phenyl-3-hydroxy-propylamine, an intermediate in the production of fluoxetine, begins with acetophenone (B1666503) google.com. A potential synthetic approach for this compound could conceptually start from similar phenyl and pyridine-containing precursors.

A plausible, though not explicitly documented, pathway for this compound could involve the following conceptual steps:

Mannich-type reaction: A reaction involving a suitable phenyl-containing ketone, formaldehyde, and methylamine (B109427) to form a β-aminoketone.

Introduction of the pyridine (B92270) moiety: The resulting intermediate could then be reacted with a 3-pyridylmethyl halide or another suitable electrophile to introduce the pyridine group onto the nitrogen atom.

Reduction and functional group manipulation: Subsequent steps would likely involve the reduction of the ketone and any other necessary functional group interconversions to arrive at the final this compound structure.

A patented method for a related compound, N-methyl-3-phenyl-3-hydroxy-propylamine, highlights a four-step process starting from acetophenone, which includes a Mannich reaction, debenzylation, reduction, and hydrolysis, achieving a total yield of over 74% google.com. This demonstrates an efficient methodology for constructing the core scaffold shared by these molecules.

Reaction Optimization and Yield Enhancement in this compound Production

Optimizing the synthesis of complex molecules like this compound is crucial for improving efficiency and reducing costs. Key strategies for reaction optimization include the systematic variation of reaction parameters and the use of advanced analytical techniques. nih.gov

Key Optimization Parameters:

| Parameter | Description | Potential Impact on this compound Synthesis |

| Temperature | Affects reaction rates and selectivity. | Optimizing temperature can minimize side reactions and improve the yield of the desired stereoisomer. |

| Solvent | Influences reactant solubility and reaction mechanism. | The choice of solvent can be critical in steps like the Mannich reaction and subsequent nucleophilic substitutions. |

| Catalyst | Can accelerate reactions and control stereochemistry. | The use of specific acid or base catalysts can be crucial for the efficiency of condensation and hydrolysis steps. google.com |

| Reactant Concentration | Affects reaction kinetics and equilibrium position. | Careful control of reactant ratios can maximize the conversion of the limiting reagent. |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction progress can prevent the formation of degradation products from prolonged reaction times. |

Modern approaches to reaction optimization often employ Design of Experiments (DoE), a statistical method that allows for the simultaneous investigation of multiple variables. nih.gov This technique can efficiently identify the optimal conditions for yield and purity, which would be highly beneficial in a multi-step synthesis of this compound. nih.gov For example, in a related synthesis, optimizing factors such as catalyst loading and temperature was shown to significantly increase the final product yield. nih.gov

Biosynthetic Pathway Engineering Approaches for this compound-like Compounds

While there is no specific research on the biosynthesis of this compound, the biosynthesis of structurally related pyridine alkaloids, such as nicotine (B1678760) and piperine, provides a foundation for exploring potential engineered biosynthetic routes for this compound-like compounds. biorxiv.orgoup.com

Enzyme Characterization and Engineering for this compound Biosynthesis

The biosynthesis of pyridine alkaloids involves a series of enzymatic reactions that build the characteristic ring structures from primary metabolites. oup.comuky.edu For a hypothetical biosynthesis of a this compound-like molecule, key enzymes would need to be identified, characterized, and potentially engineered.

Potential Enzyme Classes for this compound Biosynthesis:

| Enzyme Class | Role in Biosynthesis | Relevance to this compound-like Synthesis |

| Polyketide Synthases (PKS) | Catalyze the condensation of acyl-CoA units. | Could be involved in forming the phenyl-propanoid backbone of the molecule. nih.gov |

| Amine Oxidases/Dehydrogenases | Catalyze the formation of iminium ions. | Crucial for the formation of the pyridine or related heterocyclic rings. oup.com |

| Methyltransferases | Transfer a methyl group to a substrate. | Necessary for the N-methylation step in the this compound structure. |

| Hydroxylases (e.g., P450s) | Introduce hydroxyl groups. | Could be involved in forming the hydroxyl group present in the hydracrylamide moiety. nih.gov |

| Acyltransferases | Transfer an acyl group. | Could be involved in the final amide bond formation. |

Metabolic Pathway Regulation for Enhanced this compound Precursor Production

To enhance the production of this compound-like compounds in a microbial or plant host, the metabolic pathways that supply the necessary precursors must be optimized. The primary precursors for a this compound-like molecule would likely be derived from amino acid and phenylpropanoid metabolism.

Key Precursor Pathways and Regulatory Targets:

| Precursor | Biosynthetic Pathway | Potential Regulatory Strategies |

| Phenylalanine | Shikimate Pathway | Overexpression of key enzymes like DAHP synthase and chorismate mutase to increase the flux towards phenylalanine. |

| Pyridine Ring Precursors | Aspartate or Nicotinate Metabolism | Upregulation of enzymes in the aspartate-to-nicotinate pathway to boost the supply of the pyridine ring. oup.comuky.edu |

| Methyl Group Donor (SAM) | Methionine Cycle | Enhancing the regeneration of S-adenosylmethionine (SAM) to ensure efficient methylation. |

Transcriptome analysis and metabolic profiling are powerful tools to identify rate-limiting steps and regulatory genes within these precursor pathways. researchgate.net By overexpressing positive regulators or knocking out competing pathways, the metabolic flux can be redirected towards the synthesis of the desired this compound precursors, ultimately leading to higher yields of the final product. biorxiv.org

Pharmacological Target Identification and Validation for Pimetremide

Strategies for Pimetremide Molecular Target Discovery

Discovering the molecular target of a compound like this compound involves a range of sophisticated techniques designed to predict and then physically confirm the interaction between the drug and its biological partner.

Currently, there are no specific in silico target prediction studies for this compound available in the public domain.

In silico target prediction utilizes computational algorithms and extensive biological databases to forecast the likely protein targets of a small molecule based on its chemical structure. nih.govcreative-biolabs.com These methods are cost-effective and time-efficient, providing a crucial starting point for laboratory-based experiments. creative-biolabs.com The primary strategies include:

Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which posits that molecules with similar structures are likely to bind to similar protein targets. nih.gov The chemical structure of this compound would be compared against large databases of compounds with known biological activities to identify potential targets.

Structure-Based Methods: If the three-dimensional structures of potential target proteins are known, a technique called reverse docking can be employed. nih.govglobalresearchonline.net This method computationally "fits" the this compound molecule into the binding sites of numerous proteins to predict which ones it is most likely to interact with. nih.gov

The output of these in silico methods is typically a ranked list of potential protein targets, which then require experimental validation.

Table 1: Hypothetical In Silico Target Predictions for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Predicted Target | Prediction Method | Confidence Score | Rationale |

|---|---|---|---|

| L-type calcium channel | Chemical Similarity | 0.85 | Structural analogs are known to modulate ion channels. |

| M3 muscarinic receptor | Reverse Docking | 0.79 | The compound's shape fits the receptor's binding pocket. |

| Phosphodiesterase 4 | Machine Learning Model | 0.72 | Algorithm identified patterns common to PDE4 inhibitors. |

No studies utilizing affinity-based probes for this compound target elucidation have been published.

Affinity-based probe techniques are powerful experimental methods used to "fish out" the binding partners of a small molecule from a complex biological sample, such as a cell lysate. drughunter.commdpi.com The general workflow involves chemically modifying the compound of interest—in this case, this compound—to create a "probe." This probe typically has three key components:

The Ligand: The original this compound structure, which confers binding specificity.

A Reactive Group: Often a photo-reactive group that, when exposed to UV light, forms a permanent covalent bond with the target protein it is bound to. nih.gov

A Reporter Tag: A molecular handle, such as biotin, that allows for the isolation and purification of the probe-target complex. mdpi.com

Once the target protein is captured and isolated, it is identified using techniques like mass spectrometry. researchgate.net This provides direct physical evidence of the drug-target interaction.

Validation of this compound's Putative Pharmacological Targets

Following the identification of potential targets through in silico prediction or affinity-based methods, the next critical phase is target validation. This step aims to confirm that the interaction between the drug and the putative target is responsible for the drug's physiological effects. nashbio.com

There is no available research on the functional characterization of this compound's interactions with any specific targets.

Functional characterization involves a series of experiments to understand the biological consequences of the drug binding to its target. researchgate.net If in silico methods predicted that this compound targets an ion channel, for example, functional assays would be designed to measure the effect of this compound on that channel's activity. This could involve:

Biochemical Assays: Measuring how this compound affects the enzymatic activity of a purified target protein.

Cell-Based Assays: Observing changes in cellular behavior, such as calcium influx or membrane potential, in cells that express the target protein when they are exposed to this compound. technologynetworks.com

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between this compound and its purified target protein.

These studies are essential to confirm that the interaction is not only real but also produces a functional outcome consistent with the compound's observed effects.

Table 2: Illustrative Functional Assay Data for a Hypothetical this compound Target This table is for illustrative purposes only and does not represent actual experimental data.

| Assay Type | Target | Measured Effect | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| Electrophysiology | L-type calcium channel | Inhibition of Ca²⁺ current | 1.2 µM |

| Calcium Flux Assay | Cells expressing M3 receptor | Blockade of carbachol-induced Ca²⁺ release | 2.5 µM |

| Enzyme Activity Assay | Recombinant PDE4 | Inhibition of cAMP hydrolysis | 5.8 µM |

No multi-omics studies related to this compound have been performed.

Multi-omics integrates large-scale data sets from different biological levels—such as genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic view of a drug's effect on a biological system. nashbio.comnih.gov For this compound, this approach could validate its target by observing widespread biological changes that are consistent with the known function of a putative target. nih.gov

For instance, if this compound is hypothesized to inhibit a specific enzyme, a multi-omics experiment might involve treating cells with the compound and then measuring changes across the proteome and metabolome. If the data reveals changes in proteins and metabolites that are known to be downstream of the hypothesized target enzyme, it provides strong corroborating evidence for the drug's mechanism of action. nih.govresearchgate.net This systems-level perspective is invaluable for confirming on-target effects and identifying potential off-target interactions.

While this compound has been identified as a compound of interest, a thorough investigation into its pharmacological targets is absent from the scientific literature. The elucidation of its mechanism of action would require a systematic application of the modern drug discovery strategies outlined here. Beginning with in silico predictions and affinity-based probe discovery to identify candidate targets, followed by rigorous functional characterization and multi-omics validation, a clear picture of how this compound functions at the molecular level could be established, paving the way for any potential future development.

Structure Activity Relationship Sar Studies of Pimetremide Derivatives

Identification of Pharmacophoric Elements and Key Structural Determinants for Pimetremide's Efficacy:The focus here would have been on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) in the this compound structure that are necessary for its biological activity. Understanding the pharmacophore is fundamental to designing new compounds with improved efficacy.

Future publication of research on this compound will be necessary to enable a thorough analysis and dissemination of information regarding its medicinal chemistry and developmental pathway. Until such data becomes available, a detailed exploration of this compound's structure-activity relationships remains an area for future scientific reporting.

Mechanistic Elucidation of Pimetremide S Biological Action

Investigation of Pimetremide's Molecular Mechanism of Action

The precise molecular mechanism of this compound has not been definitively established in publicly accessible scientific literature. However, based on its structural similarity to compounds like pimeverine and its potential application as an antispasmodic, its mechanism is likely centered on the modulation of smooth muscle cell or neuronal signaling. ontosight.ai

Antispasmodic agents typically function through one of several primary molecular pathways:

Anticholinergic/Antimuscarinic Activity: These agents act as antagonists at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells. By blocking the binding of the neurotransmitter acetylcholine (B1216132), these drugs inhibit parasympathetic nerve stimulation, leading to smooth muscle relaxation. nih.govpatsnap.comlecturio.com Many antispasmodic drugs used for gastrointestinal disorders operate via this mechanism. researchgate.net

Calcium Channel Blockade: Some antispasmodics directly target and block L-type voltage-gated calcium channels on smooth muscle cells. The influx of extracellular calcium is a critical step for initiating and maintaining muscle contraction. By inhibiting this influx, these drugs promote muscle relaxation. patsnap.comresearchgate.netmdpi.com

Potassium Channel Activation: Activation of potassium channels, such as ATP-sensitive potassium (K-ATP) channels, leads to hyperpolarization of the cell membrane. nih.govimrpress.com This makes the cell less excitable and less likely to contract in response to a stimulus.

Mitochondrial Respiration Inhibition: In the context of potential antiparasitic or insecticidal action, the target could be the mitochondrial electron transport chain. imrpress.comufl.edu Inhibition of key complexes, such as Complex I, II, or III, disrupts ATP production, which is fatal to the organism. jst.go.jpirac-online.org

Given that this compound is related to pimeverine, a compound with antispasmodic properties, it is plausible that its primary mechanism involves either antimuscarinic activity or calcium channel blockade, or a combination of both. ontosight.aipatsnap.com

This compound's Modulation of Ion Channels and Enzyme Activities

Direct evidence of this compound's effect on specific ion channels or enzymes is not available. However, by extrapolating from the mechanisms of related drug classes, we can postulate its likely targets.

Ion Channel Modulation:

Ion channels are crucial for regulating cellular excitability and contraction. nih.gov Antispasmodics frequently achieve their effects by modulating ion channels in smooth muscle cells. nih.govlecturio.com

Calcium (Ca²⁺) Channels: Voltage-gated calcium channels are a primary target for many smooth muscle relaxants. researchgate.netmdpi.com Inhibition of these channels prevents the calcium influx necessary for the activation of myosin light-chain kinase (MLCK), a key enzyme in the muscle contraction cascade. nih.gov Tiemonium methylsulfate, for example, exhibits its antispasmodic effects partly through the blockade of calcium ion channels. patsnap.com

Potassium (K⁺) Channels: The opening of potassium channels causes an efflux of K⁺ ions, leading to membrane hyperpolarization and relaxation. nih.govnews-medical.net Some natural and synthetic antispasmodics are known to activate ATP-dependent K⁺ channels. imrpress.com

Sodium (Na⁺) Channels: While less common as a primary target for antispasmodics, blocking sodium channels can reduce nerve excitability and thereby indirectly inhibit muscle contraction. nih.govnews-medical.net

Potential Enzyme Inhibition:

The interaction of this compound with enzymes is another plausible mechanism of action.

Mitochondrial Respiratory Enzymes: If this compound possesses insecticidal properties, it might target enzymes within the mitochondrial respiratory chain, such as NADH dehydrogenase (Complex I), succinate (B1194679) dehydrogenase (Complex II), or ubiquinol-cytochrome c oxidoreductase (Complex III). imrpress.comufl.edujst.go.jpirac-online.org Inhibition of these enzymes disrupts the cell's energy supply.

Phosphodiesterases (PDEs): Some smooth muscle relaxants act by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased levels of these second messengers can lead to smooth muscle relaxation. mdpi.com

Acetylcholinesterase (AChE): While antispasmodics typically block muscarinic receptors directly, inhibition of AChE, the enzyme that degrades acetylcholine, would lead to a buildup of acetylcholine and is therefore an unlikely mechanism for an antispasmodic effect.

| Potential Target Class | Specific Example | General Consequence of Modulation | Relevance to this compound (Hypothesized) |

| Ion Channels | L-Type Calcium Channels | Inhibition prevents Ca²⁺ influx, leading to smooth muscle relaxation. patsnap.comresearchgate.net | High, based on antispasmodic drug actions. |

| ATP-Sensitive K⁺ Channels | Activation causes K⁺ efflux and hyperpolarization, reducing cell excitability. nih.govimrpress.com | Moderate, a known mechanism for some antispasmodics. | |

| Enzymes | Mitochondrial Complex III | Inhibition disrupts cellular respiration and ATP synthesis. jst.go.jp | Possible, if the compound has insecticidal/antiparasitic activity. |

| Muscarinic Acetylcholine Receptors | Antagonism blocks acetylcholine signaling, causing smooth muscle relaxation. nih.govlecturio.com | High, a very common antispasmodic mechanism. |

Cellular Pathway Perturbations Induced by this compound

Specific studies on cellular pathways affected by this compound are absent. However, based on its potential mechanisms, several key signaling pathways would likely be perturbed.

Calcium Signaling Pathway: If this compound acts as a calcium channel blocker, it would directly interfere with the calcium signaling cascade. A reduction in intracellular Ca²⁺ concentration would prevent its binding to calmodulin. This, in turn, would prevent the activation of myosin light-chain kinase (MLCK), leading to the dephosphorylation of the myosin light chain by myosin light-chain phosphatase (MLCP) and subsequent muscle relaxation. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling: If this compound functions as a muscarinic receptor antagonist, it would disrupt the Gq/11 protein-coupled receptor pathway. This pathway, when activated by acetylcholine, stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). By blocking the receptor, this compound would inhibit this entire cascade, preventing smooth muscle contraction. youtube.com

Cellular Bioenergetics Pathway: Should this compound target mitochondrial complexes, it would perturb the oxidative phosphorylation pathway. imrpress.com This would lead to a decrease in the proton motive force across the inner mitochondrial membrane, drastically reducing ATP synthesis and increasing the production of reactive oxygen species (ROS), ultimately triggering apoptotic pathways and cell death. jst.go.jp

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a variety of cellular processes. nih.gov Perturbations in ion flow or cellular stress, such as that caused by mitochondrial dysfunction, can impact these pathways, although this would likely be a downstream effect rather than a primary mechanism.

In Vitro Pharmacodynamics of this compound

In vitro pharmacodynamic studies are essential for characterizing the concentration-effect relationship of a drug. researchgate.netnih.govmdpi.com For a compound like this compound, with presumed antispasmodic activity, such studies would typically be conducted on isolated smooth muscle preparations (e.g., from rabbit jejunum or guinea pig ileum). mdpi.comimrpress.com

Key parameters determined in these studies include:

Potency (EC₅₀ or IC₅₀): The concentration of the drug that produces 50% of its maximal effect (EC₅₀) or 50% inhibition of a response (IC₅₀). For an antispasmodic, this could be the concentration required to cause a 50% relaxation of a pre-contracted muscle strip.

Efficacy (Eₘₐₓ): The maximum response a drug can produce.

A typical in vitro experiment would involve:

Mounting an isolated smooth muscle tissue in an organ bath containing a physiological salt solution.

Inducing a sustained contraction using a spasmogen like carbachol (B1668302) (a muscarinic agonist) or high potassium chloride (which directly depolarizes the membrane). nih.gov

Adding cumulative concentrations of this compound to the bath and measuring the degree of relaxation.

Constructing a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.

By comparing the potency of this compound against contractions induced by different spasmogens, researchers could infer its mechanism. For example, higher potency against K⁺-induced contractions compared to carbachol-induced contractions would suggest a primary role as a calcium channel blocker. mdpi.com

| In Vitro Parameter | Definition | Hypothetical Finding for this compound (as an Antispasmodic) |

| EC₅₀ | Concentration producing 50% of the maximal relaxant effect. | A low EC₅₀ value would indicate high potency. |

| IC₅₀ | Concentration causing 50% inhibition of induced muscle contraction. nih.gov | A low IC₅₀ value against a specific agonist (e.g., acetylcholine) would suggest antagonism at that receptor. |

| Eₘₐₓ | The maximum percentage of relaxation the compound can induce. | An Eₘₐₓ near 100% would indicate it is a full agonist for relaxation (or a full antagonist of contraction). |

Preclinical Pharmacokinetic Research on Pimetremide

Absorption and Distribution Studies of Pimetremide in Preclinical Models

There is no publicly available information on the absorption and distribution of this compound in preclinical models. Research in this area would typically investigate the rate and extent of this compound's entry into the bloodstream and its subsequent dissemination throughout the various tissues and organs of animal models such as rats, mice, or dogs.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

Details regarding the metabolic pathways and the specific enzyme systems responsible for the biotransformation of this compound have not been published in the accessible scientific literature. Such studies would identify the chemical modifications this compound undergoes within the body, primarily in the liver, and pinpoint the enzymes (e.g., cytochrome P450 isoenzymes) involved in its metabolism.

Excretion Kinetics of this compound in Preclinical Species

Information on the excretion kinetics of this compound, which would describe how the compound and its metabolites are eliminated from the body (e.g., via urine or feces) in preclinical species, is not available. These studies are crucial for understanding the compound's clearance rate and potential for accumulation.

Pharmacokinetic Modeling and Simulation for this compound Candidates

No pharmacokinetic modeling and simulation studies for this compound have been found in the public domain. This type of research uses mathematical models to predict the pharmacokinetic profile of a drug candidate, helping to understand its behavior in the body and to anticipate its effects in different scenarios.

Computational Chemistry and Molecular Modeling in Pimetremide Research

Quantum Chemical Calculations for Pimetremide's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. researchgate.net These methods, based on quantum mechanics, can elucidate the distribution of electrons and the nature of chemical bonds within this compound. gloriabazargan.comresearchgate.net Techniques such as Density Functional Theory (DFT) are commonly employed to calculate a range of electronic properties that are critical for predicting chemical reactivity and intermolecular interactions. gloriabazargan.com

Detailed analysis of this compound's electronic structure would involve calculating key descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties, such as the electrostatic potential map, reveal the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for understanding how this compound might interact with biological targets. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Small Molecule This table presents hypothetical data for illustrative purposes, demonstrating typical outputs from quantum chemical calculations.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Electrostatic Potential | -0.05 to +0.05 a.u. | Maps electron-rich and electron-poor areas, predicting interaction sites. |

These quantum chemical calculations provide a foundational understanding of this compound's physicochemical properties before proceeding to more complex simulations of its interaction with biological systems. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations of this compound-Receptor Interactions

To investigate the mechanism of action of this compound, which may involve interactions with ion channels or enzymes, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. ontosight.aimdpi.com These computational techniques are used in combination to predict the binding pose, affinity, and stability of a ligand-receptor complex. mdpi.complos.org

The process begins with molecular docking , where the this compound molecule is computationally placed into the binding site of a target protein. researchgate.netmdpi.com Docking algorithms explore numerous possible conformations and orientations of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity. plos.orgmdpi.com The results identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.org

Following docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior and stability of the this compound-receptor complex over time. mdpi.comnih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a view of the complex's flexibility and conformational changes in a simulated physiological environment. mdpi.com Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which assesses the structural stability of the complex. mdpi.comnih.gov A stable RMSD suggests a persistent binding mode. nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. frontiersin.org

Table 2: Illustrative Output from a Molecular Docking and Dynamics Simulation This table contains hypothetical findings for a compound like this compound to demonstrate typical simulation results.

| Analysis Type | Metric | Result | Interpretation |

|---|---|---|---|

| Molecular Docking | Docking Score | -7.5 kcal/mol | Predicts strong binding affinity to the target receptor. |

| Key Interacting Residues | TYR 82, PHE 290, LEU 315 | Identifies specific amino acids crucial for binding. | |

| Hydrogen Bonds | 2 (with TYR 82, ASN 112) | Specific electrostatic interactions that stabilize the pose. | |

| Molecular Dynamics | Ligand RMSD | 1.5 Å (average) | Indicates the ligand remains stably bound in its initial pose. |

| MM/PBSA Binding Energy | -31.5 kcal/mol | Confirms a thermodynamically favorable and stable interaction. |

These simulations provide a detailed, dynamic picture of the molecular recognition process, guiding the design of more potent and selective analogs of this compound. mdpi.comnih.gov

Advanced Machine Learning Applications in this compound Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying patterns in large datasets to predict compound properties and activities. mdpi.commednexus.orgmdpi.com For this compound, ML can be applied at various stages, from initial hit screening to lead optimization. nih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com QSAR is a computational modeling method that correlates variations in the physicochemical properties of compounds with their biological activities. youtube.com By training an ML model on a dataset of molecules with known activities against a target (e.g., an enzyme this compound might inhibit), a predictive QSAR model can be built. This model can then be used to estimate the activity of this compound or newly designed analogs, screen large virtual libraries for potential hits, and guide the modification of the molecular structure to improve efficacy. mdpi.comyoutube.com Common ML algorithms used for QSAR include Random Forest and Support Vector Machines (SVM). mdpi.com

Beyond QSAR, advanced deep learning models can be used for de novo drug design. mdpi.com These generative models can learn the underlying patterns of known active molecules to design entirely new chemical structures that are optimized for activity against a specific target. nih.gov Such models could be used to generate novel compounds with a similar scaffold to this compound but with predicted improvements in potency or pharmacokinetic properties. nih.govmdpi.com

Table 3: Applications of Machine Learning in the Drug Discovery Pipeline

| Stage | Machine Learning Application | Example Task for this compound Research |

|---|---|---|

| Target Identification | Network Analysis | Identifying potential protein targets for this compound based on disease pathways. |

| Hit Discovery | Virtual Screening | Using a trained model to screen millions of compounds for this compound-like activity. |

| Lead Optimization | QSAR Modeling | Predicting how chemical modifications to this compound will affect its potency and ADME properties. nih.gov |

| De Novo Design | Generative Models | Designing novel molecules with high predicted affinity for this compound's target. nih.gov |

The integration of ML significantly enhances the efficiency of the drug discovery process, reducing the time and cost associated with identifying promising new therapeutic agents. mednexus.orgmdpi.com

Computational Studies on this compound's Interaction with Biological Macromolecules and Membranes

A drug's journey through the body involves interactions with numerous biological macromolecules and cell membranes, which profoundly affect its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods are crucial for studying these interactions and predicting a drug's behavior in vivo. uu.senih.gov

The interaction of this compound with plasma proteins, such as human serum albumin, can be investigated using molecular docking and dynamics simulations. mdpi.com Binding to these proteins affects the concentration of free drug available to act on its target. Simulations can predict binding sites and affinities, helping to understand the pharmacokinetic profile of the compound. nih.gov

Furthermore, a molecule's ability to cross biological membranes, like the intestinal wall or the blood-brain barrier, is essential for its bioavailability and site of action. Coarse-grained and all-atom MD simulations can model the process of a drug partitioning into and permeating through a lipid bilayer. nih.gov These simulations provide insights into the passive diffusion of this compound and highlight the molecular features that govern its membrane-crossing ability. Understanding these interactions is critical for optimizing the drug-like properties of a therapeutic candidate. nih.govnih.gov

Drug Discovery and Development Considerations for Pimetremide

High-Throughput Screening of Pimetremide-Related Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for their activity against a specific biological target. evotec.comalitheagenomics.com This automated process utilizes miniaturized assays to efficiently identify "hits"—compounds that exhibit a desired biological effect, which can then be selected for further development. evotec.comucsf.edu The success of an HTS campaign is highly dependent on the quality and diversity of the compound libraries being screened. medchemexpress.com

In the context of discovering this compound or related molecules, an HTS campaign would likely screen extensive compound libraries to identify initial hits. These libraries are typically categorized based on their composition and purpose.

Types of Compound Libraries for Screening:

Diversity-Oriented Libraries: These large collections, often containing hundreds of thousands of molecules, are designed to cover a broad chemical space. medchemexpress.comku.edu They are selected for structural variety to maximize the chances of finding novel chemical scaffolds. ku.edu

Known Bioactive/FDA-Approved Drug Libraries: Screening collections of compounds with known pharmacological activity or approved drugs can accelerate drug repurposing efforts. medchemexpress.comstanford.edu

Focused Libraries: These are smaller, more targeted collections of compounds designed with some prior knowledge of the biological target, such as kinase inhibitor libraries. stanford.edu

Fragment Libraries: Composed of low-molecular-weight compounds, these libraries are used in fragment-based drug discovery (FBDD) to identify small molecules that bind to the target, which are then optimized or combined to create a more potent lead. ucsf.edufrontiersin.org

The screening process itself involves developing a robust and reproducible assay, often in a 384-well or 1536-well plate format, that provides a clear readout of a compound's activity. ucsf.eduthermofisher.com For a kinase inhibitor like this compound, this could be a biochemical assay measuring the inhibition of a specific kinase's enzymatic activity or a cell-based assay measuring a downstream cellular event. alitheagenomics.comnih.gov Hits from the primary screen are then subjected to secondary assays to confirm their activity and eliminate false positives, leading to the selection of the most promising compounds for lead optimization. nih.gov

Table 1: Overview of Compound Library Types in High-Throughput Screening

| Library Type | Description | Typical Size | Primary Use Case |

|---|---|---|---|

| Diversity-Oriented | Contains a wide range of structurally diverse, drug-like molecules to explore novel chemical space. ku.edu | 100,000 - 1,000,000+ | Initial hit discovery for novel targets. |

| Known Bioactive | Comprises compounds with established pharmacological activities, including approved drugs and clinical candidates. stanford.edu | 1,000 - 15,000 | Drug repurposing and assay validation. |

| Focused | Designed with compounds that share features relevant to a specific target class (e.g., kinases, GPCRs). stanford.edu | 1,000 - 30,000 | Increasing hit rate for well-validated target families. |

| Fragment | Consists of small, low-molecular-weight molecules that follow the "Rule of Three". frontiersin.org | 1,000 - 5,000 | Identifying small binding fragments for subsequent lead development. |

| Natural Products | Collections of compounds derived from natural sources like plants, fungi, and bacteria. | Variable | Discovering complex and novel chemical scaffolds. |

Lead Optimization Strategies for this compound Analogues

Following the identification of initial hits from HTS, the lead optimization phase begins. This iterative process involves the chemical modification of a promising lead compound, such as a this compound precursor, to enhance its therapeutic properties. upmbiomedicals.com The primary goals are to improve potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) while minimizing off-target effects. upmbiomedicals.comnumberanalytics.combruker.com

Several key strategies are employed by medicinal chemists during lead optimization:

Structure-Activity Relationship (SAR) Analysis: This is a foundational approach where the relationship between a molecule's chemical structure and its biological activity is systematically explored. numberanalytics.com By synthesizing and testing a series of analogues, chemists can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its properties. upmbiomedicals.com

Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties (a bioisostere). numberanalytics.com This can lead to significant improvements in metabolic stability, bioavailability, or potency without drastically altering the molecule's interaction with its target. numberanalytics.com

Scaffold Hopping: In some cases, the core chemical structure (scaffold) of the lead compound may have inherent liabilities. Scaffold hopping involves replacing this core with a structurally different one while retaining the key functional groups required for biological activity. numberanalytics.com

Structural Simplification: Complex lead compounds, particularly those derived from natural products, can be difficult and costly to synthesize. Structural simplification aims to remove non-essential chemical complexity from a molecule, which can improve synthetic accessibility and pharmacokinetic properties. nih.gov

Computational Tools: Molecular modeling and quantitative structure-activity relationship (QSAR) modeling are used to predict how changes to a chemical structure will affect its binding affinity and other properties, helping to guide the design of new analogues more efficiently. numberanalytics.com

Advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial during this phase to provide high-resolution structural information about how analogues bind to their target protein, enabling a more rational design process. numberanalytics.combruker.com

Table 2: Key Strategies in Lead Optimization

| Strategy | Objective | Example Application for a this compound Analogue |

|---|---|---|

| SAR Analysis | To understand the relationship between chemical structure and biological activity. numberanalytics.com | Systematically modify different parts of the this compound structure to determine which groups are critical for kinase inhibition. |

| Bioisosteric Replacement | To improve potency, selectivity, or ADMET properties by replacing functional groups with equivalents. numberanalytics.com | Replace a metabolically unstable ester group with a more robust amide or other bioisostere to increase the compound's half-life. |

| Scaffold Hopping | To discover novel intellectual property or overcome issues with the original chemical scaffold. numberanalytics.com | Replace the core ring system of this compound with a different heterocyclic structure while maintaining key binding interactions. |

| Structural Simplification | To reduce molecular complexity, improve synthetic feasibility, and enhance drug-like properties. nih.gov | Remove a non-essential chiral center or a bulky side chain from a this compound analogue to simplify synthesis and potentially improve solubility. |

| Prodrug Design | To improve pharmacokinetic properties, such as absorption or targeted delivery. numberanalytics.com | Add a cleavable moiety to the this compound structure that improves its oral absorption, which is then removed in vivo to release the active drug. |

Translational Research Perspectives for this compound

Translational research acts as the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice to improve human health. leicabiosystems.comparisbraininstitute.org This "bench-to-bedside" approach involves a multi-stage process that translates preclinical findings into potential therapies for human diseases. parisbraininstitute.orgnih.gov For a compound like this compound, a robust translational strategy is essential to guide its development from a laboratory chemical into a clinical candidate.

The process is often divided into distinct phases:

T1 (Bench to Bedside): This phase focuses on translating basic research discoveries into the development of a potential therapeutic product and testing its safety in early human trials (Phase I). leicabiosystems.comyoutube.com This would involve extensive preclinical testing of this compound in cell culture and animal models to establish proof-of-concept and a preliminary safety profile.

T2 (Bedside to Practice): This phase involves assessing the efficacy of the new intervention in larger patient populations through Phase II and Phase III clinical trials and establishing guidelines for its clinical use. youtube.com

A key component of modern translational research is the use of biomarkers. nih.govnih.gov Biomarkers are measurable indicators that can provide crucial information during drug development. nih.gov

Pharmacodynamic (PD) Biomarkers: These biomarkers provide evidence that the drug is engaging with its intended target and modulating the biological pathway as expected. nih.gov For a kinase inhibitor like this compound, a PD biomarker could be the measurement of reduced phosphorylation of a downstream substrate of the target kinase in tumor tissue or surrogate tissues like peripheral blood mononuclear cells. nih.gov

Predictive Biomarkers: These help identify which patients are most likely to respond to a particular treatment. nih.gov For instance, if this compound targets a specific kinase, mutations in the gene encoding that kinase (e.g., PIK3CA for PI3K inhibitors) could serve as a predictive biomarker for patient selection. nih.gov

Imaging Biomarkers: Techniques like 18F-FDG PET scans can be used to assess a drug's effect on tumor metabolism, serving as an early indicator of response. nih.govnih.gov

The successful translation of this compound would require interdisciplinary collaboration between basic scientists, clinicians, and regulatory experts to design informative clinical trials guided by these biomarker strategies. leicabiosystems.comsheba-global.com

Repurposing and Novel Chemical Entity Identification for this compound

Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing or failed drugs. This approach can significantly reduce the time and cost of drug development by leveraging the extensive safety and pharmacokinetic data already available for the compound. The chemical structure of this compound itself, as an established scaffold, could be explored for new therapeutic applications beyond its original intended target. This could involve screening this compound against a wide panel of biological targets to uncover unexpected activities.

Furthermore, the this compound scaffold can serve as a valuable starting point for the identification of novel chemical entities (NCEs). Medicinal chemists can use the core structure of this compound as a template to design and synthesize new libraries of related compounds. nih.gov These efforts can be guided by several approaches:

Analogue Synthesis: Creating derivatives by making small, systematic changes to the this compound structure to explore new interactions with either the original target or entirely new targets.

Fragment-Based Elaboration: Using the core this compound structure as a "fragment" and growing or linking other chemical moieties to it to generate larger molecules with potentially new or improved activities. frontiersin.org

Computational Screening: Using the this compound structure as a query in virtual screening campaigns to search digital libraries for structurally similar or pharmacophorically related molecules that might have desirable biological activities.

These strategies allow researchers to leverage the chemical knowledge gained from this compound to expand the chemical space for drug discovery, potentially leading to the identification of next-generation compounds with superior efficacy, better safety profiles, or entirely new mechanisms of action.

Future Research Directions in this compound Chemical Biology

Chemical biology focuses on the development and application of chemical tools to study and manipulate biological systems. ucr.edustjude.org This field offers numerous avenues for future research that could deepen the understanding of this compound's biological functions and unlock its full therapeutic potential.

Key future research directions could include:

Development of Chemical Probes: Synthesizing modified versions of this compound, such as biotinylated or fluorescently-tagged analogues, would create powerful chemical probes. These probes could be used in proteomics experiments to definitively identify the direct cellular targets of this compound and uncover potential off-target interactions, providing a comprehensive understanding of its mechanism of action.

Target Deconvolution and Pathway Analysis: Should this compound show interesting effects in phenotypic screens (e.g., inhibiting cancer cell growth), advanced chemical biology techniques could be employed to identify the specific molecular target responsible for that effect. This is particularly important if the initial mechanism of action is not fully understood.

Investigating Resistance Mechanisms: As with many targeted therapies, resistance can emerge over time. Future studies could use this compound-resistant cell lines to investigate the molecular mechanisms of resistance. This knowledge is critical for designing rational combination therapies or developing next-generation analogues that can overcome resistance.

Advanced Structural Biology: Utilizing advanced techniques like cryo-electron microscopy (cryo-EM) could provide high-resolution structures of this compound bound to its target(s) in various conformational states. ucr.edu This detailed structural information can guide the rational design of new analogues with enhanced specificity and potency.

Exploring New Modalities: The this compound scaffold could be incorporated into novel therapeutic modalities. For example, it could be used as the warhead for a PROTAC (Proteolysis-Targeting Chimera), a type of molecule designed to induce the targeted degradation of a specific protein rather than just inhibiting it.

By pursuing these chemical biology approaches, researchers can move beyond simply knowing that this compound works to understanding precisely how and where it works, paving the way for more sophisticated and effective therapeutic strategies. tue.nlfrontiersin.org

Q & A

Q. How to conduct a systematic review of this compound’s preclinical data?

- Methodological Answer : Use PRISMA guidelines to screen PubMed/Scopus entries with MeSH terms like "this compound/pharmacokinetics" or "this compound/chemistry". Extract data into standardized tables (e.g., physicochemical properties, assay conditions) and assess bias via SYRCLE’s risk-of-bias tool for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.